molecular formula C23H22FN5O2 B2764577 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1105246-33-0

3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2764577
CAS No.: 1105246-33-0
M. Wt: 419.46
InChI Key: IZNGZPNQNDZEHT-UHFFFAOYSA-N
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Description

3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound known for its potential pharmacological properties. This compound is part of a class of molecules that have shown promise in various therapeutic applications, particularly in the field of neuropharmacology.

Preparation Methods

The synthesis of 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves multiple steps, typically starting with the preparation of the core indole structure. The process includes:

    Formation of the Indole Core: This step often involves cyclization reactions using appropriate precursors.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.

    Fluorination: The fluorophenyl group is added using electrophilic aromatic substitution.

    Final Assembly: The final steps involve coupling the various fragments under specific conditions to yield the target compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ketone to an alcohol.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly on the aromatic rings.

    Coupling Reactions: These reactions are used to form bonds between different parts of the molecule, often using palladium-catalyzed cross-coupling reactions.

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar compounds include other MAGL inhibitors such as:

What sets 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one apart is its unique structure, which may offer distinct pharmacokinetic and pharmacodynamic properties, potentially leading to different therapeutic outcomes.

Properties

IUPAC Name

3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2/c1-15-2-7-19-18(12-15)21-22(26-19)23(31)29(14-25-21)13-20(30)28-10-8-27(9-11-28)17-5-3-16(24)4-6-17/h2-7,12,14,26H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNGZPNQNDZEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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